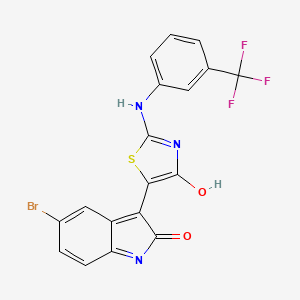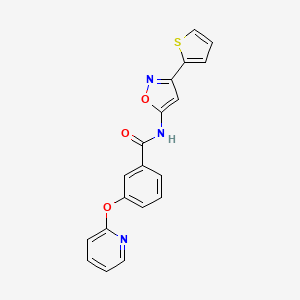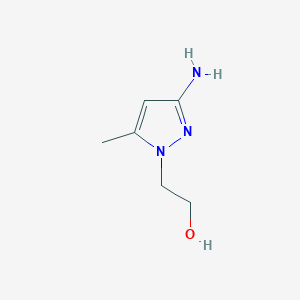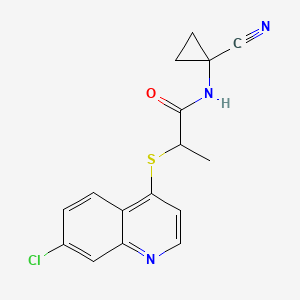![molecular formula C13H19N3O2 B2781075 2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one CAS No. 2034361-43-6](/img/structure/B2781075.png)
2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has been synthesized for research purposes only. MPHP is a potent stimulant that has gained popularity among researchers due to its unique chemical structure and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of “2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one” may be fine-tuned to enhance its affinity towards viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus is present in many bioactive compounds that demonstrate anti-inflammatory effects. By acting on specific inflammatory pathways, indole derivatives can be used to treat conditions like arthritis and other inflammatory disorders .
Anticancer Applications
Indole derivatives are known to possess antiproliferative activity against various human cancer cell lines. The modification of indole compounds has led to the synthesis of molecules with significant anticancer potential . Research into the specific activities of “2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one” could uncover new therapeutic options for cancer treatment.
Antimicrobial Effects
The antimicrobial activity of indole derivatives makes them candidates for the development of new antibiotics. With antibiotic resistance on the rise, novel indole-based compounds could play a crucial role in combating resistant bacterial strains .
Antidiabetic Potential
Indole compounds have been explored for their utility in managing diabetes. They may interact with biological targets involved in glucose metabolism, offering a new approach to diabetes treatment .
Neuroprotective Effects
Indole derivatives may also offer neuroprotective benefits, which could be valuable in the treatment of neurodegenerative diseases. By protecting neuronal cells from damage, these compounds could slow the progression of diseases like Alzheimer’s and Parkinson’s .
Propiedades
IUPAC Name |
2-methyl-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9(2)13(17)16-7-5-11(8-16)18-12-4-6-14-10(3)15-12/h4,6,9,11H,5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUVYISBORTLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid](/img/structure/B2780995.png)

![N-benzyl-3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2780998.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2781000.png)
![Methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate;hydrochloride](/img/structure/B2781002.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2781003.png)


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B2781007.png)

![N-(4-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781010.png)
![N-[3-(dimethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2781011.png)